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Compound of Interest

Compound Name: MRS2957

Cat. No.: B10771216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MRS2957 is a potent and selective synthetic agonist for the P2Y6 receptor, a G protein-

coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1][2] The

endogenous ligand for the P2Y6 receptor is uridine diphosphate (UDP). P2Y6 receptors are

widely expressed in various tissues and are implicated in a range of physiological and

pathophysiological processes, including inflammation, immune responses, and cellular

metabolism.[3][4] This technical guide provides a comprehensive overview of the

pharmacological properties of MRS2957, including its receptor affinity and selectivity,

mechanism of action, and in vitro effects, supported by detailed experimental protocols and

signaling pathway diagrams.

Chemical Properties
Chemical Name: P¹-[5'(N⁴-Methoxycytidyl)]-P³-(5'-uridyl)-triphosphate tri(triethylammonium)

salt[1]

Molecular Formula: C₁₉H₂₈N₅O₂₀P₃·3(C₂H₅)₃N[2]

Molecular Weight: 1042.94 g/mol [2]

Purity: ≥99% (as determined by HPLC)[1]
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Solubility: Soluble in water.[2]

Storage: Store at -20°C.[2]

Pharmacological Data
Receptor Binding and Potency
MRS2957 is a highly potent agonist at the human P2Y6 receptor. Its pharmacological activity

has been characterized primarily through functional assays measuring intracellular calcium

mobilization.

Ligand Receptor Assay Type Parameter Value Reference

MRS2957 Human P2Y6
Calcium

Mobilization
EC₅₀ 12 nM [1][2]

UDP

(endogenous

agonist)

Human P2Y6
Calcium

Mobilization
EC₅₀ ~300 nM [5]

Receptor Selectivity
MRS2957 exhibits significant selectivity for the P2Y6 receptor over other related P2Y receptor

subtypes, particularly P2Y2 and P2Y4 receptors.

Receptor Selectivity (fold) vs. P2Y6 Reference

Human P2Y2 14 [1][2]

Human P2Y4 66 [1][2]

Mechanism of Action and Signaling Pathways
Activation of the P2Y6 receptor by MRS2957 initiates intracellular signaling cascades through

the coupling to heterotrimeric G proteins. The primary signaling pathways involve Gαq and

Gα12/13.
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Gαq-Mediated Signaling Pathway
The canonical signaling pathway for the P2Y6 receptor is through the Gαq subunit. This

pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a

transient increase in cytosolic calcium concentration. DAG, in conjunction with calcium,

activates protein kinase C (PKC).

MRS2957 P2Y6 Receptor Gαq Phospholipase C (PLC) PIP₂
hydrolyzes

IP₃

DAG

Ca²⁺ Release
(from ER)

Protein Kinase C (PKC) Downstream
Cellular Responses

MRS2957 P2Y6 Receptor Gα12/13 RhoGEF RhoA ROCK Actin Cytoskeleton
Regulation
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Cell Culture

Treatment

Glucose Uptake Assay

C2C12 Myotubes or
3T3-L1 Adipocytes
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(e.g., 100 nM for 60 min)

Add [³H]2-deoxyglucose

Incubate for a defined period

Wash cells to remove
extracellular tracer

Lyse cells

Measure radioactivity by
scintillation counting
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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